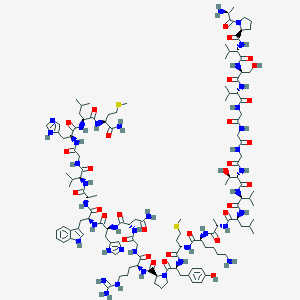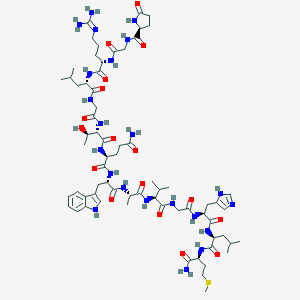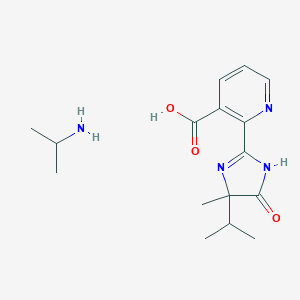
Wtlnsagyll-conh2
Overview
Description
Danofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used in veterinary medicine. It is effective against a broad spectrum of bacterial pathogens, including Gram-negative and some Gram-positive bacteria. Danofloxacin is commonly used to treat respiratory infections in livestock such as cattle and pigs .
Scientific Research Applications
Danofloxacin is widely used in scientific research, particularly in the fields of veterinary medicine and microbiology. Its applications include:
Chemistry: Studying the synthesis and modification of fluoroquinolones.
Biology: Investigating the effects of antibiotics on bacterial DNA replication and repair mechanisms.
Medicine: Developing new treatments for bacterial infections in livestock.
Industry: Formulating veterinary drugs and evaluating their pharmacokinetics and pharmacodynamics
Mechanism of Action
Target of Action
The primary target of Wtlnsagyll-conh2 is the Galanin receptor type 2 (GAL2-R) . Galanin receptors are a class of G protein-coupled receptors that are considered critical in modulating neuronal functions, including learning and memory, feeding behavior, and pain perception.
Mode of Action
This compound acts as an agonist at the Galanin receptor type 2 This means it binds to the receptor and activates it, triggering a series of intracellular events
Biochemical Pathways
Galanin signaling pathway . Galanin is known to interact with several intracellular signaling pathways, including the adenylate cyclase/cAMP/protein kinase A pathway, the phospholipase C/IP3/DAG/protein kinase C pathway, and the MAPK/ERK pathway .
Pharmacokinetics
The pharmacokinetics of peptide-based drugs like this compound can be influenced by factors such as their size, charge, hydrophilicity, and susceptibility to enzymatic degradation .
Result of Action
Given its role as a galanin receptor type 2 agonist, it may influence neuronal functions such as learning and memory, feeding behavior, and pain perception .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of peptide-based drugs .
Biochemical Analysis
Biochemical Properties
Wtlnsagyll-conh2 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function. For instance, it has been found to displace Eu-labeled galanin from human GalR2 in a DELFIA competitive assay
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Danofloxacin is synthesized through a multi-step chemical processThe final steps involve the incorporation of the diazabicycloheptane moiety and the carboxylic acid group .
Industrial Production Methods: Industrial production of danofloxacin often involves the preparation of danofloxacin mesylate, which is more soluble and stable. The process includes dissolving aluminum monostearate in oil, adding phosphatidylcholine, tween-80, and antioxidants, followed by dispersion and milling to obtain a suspension .
Chemical Reactions Analysis
Types of Reactions: Danofloxacin undergoes various chemical reactions, including:
Oxidation: Danofloxacin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Substitution reactions can occur at the fluoro or cyclopropyl groups, leading to derivatives with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of danofloxacin with modified antibacterial properties .
Comparison with Similar Compounds
- Ciprofloxacin
- Enrofloxacin
- Levofloxacin
- Ofloxacin
Danofloxacin’s unique properties and applications make it a valuable tool in veterinary medicine and scientific research.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPPMXJCZETOA-ZKEPBWIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H81N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)






